Lipophilicity Advantage Over Non-α-Trifluoromethyl and N-Acetyl Analogs
The target compound demonstrates a computed logP of 1.16, which is 0.54 log units higher than that of N-trifluoroacetyl-L-alanine methyl ester (logP = 0.62), an analog lacking the α-CF₃ group, and identically 0.54 log units higher than N-acetyl-3,3,3-trifluoroalanine methyl ester (logP = 0.62), which replaces the N-trifluoroacetyl group with an acetyl group. This difference corresponds to an approximately 3.5-fold increase in octanol-water partition coefficient .
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.15970 |
| Comparator Or Baseline | N-trifluoroacetyl-L-alanine methyl ester (CAS 1118-73-6): logP = 0.61730; N-acetyl-3,3,3-trifluoroalanine methyl ester (CAS 134356-84-6): logP = 0.61730 |
| Quantified Difference | ΔlogP = +0.5424 (≈ 3.5× higher partition coefficient) |
| Conditions | Computed logP values from supplier databases |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a critical parameter for intracellular delivery of protected amino acid prodrugs or for chromatographic retention in analytical methods.
